2-amino-4-(2-methoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-AMINO-4-(2-METHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-METHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base can lead to the formation of the desired naphthalene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-METHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines.
Scientific Research Applications
2-AMINO-4-(2-METHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-METHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with varying substituents, such as:
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-25-17-9-5-4-8-15(17)18-14-7-3-2-6-13(14)16(10-21)19(24)20(18,11-22)12-23/h4-6,8-9,14,18H,2-3,7,24H2,1H3 |
InChI Key |
LPLWQZMMDQWUPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
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